molecular formula C11H11BrN2S B14215122 Thiocyanic acid, [1-[(2-bromophenyl)methyl]-2-aziridinyl]methyl ester CAS No. 832724-81-9

Thiocyanic acid, [1-[(2-bromophenyl)methyl]-2-aziridinyl]methyl ester

Cat. No.: B14215122
CAS No.: 832724-81-9
M. Wt: 283.19 g/mol
InChI Key: UTKNXYKBUQIBAZ-UHFFFAOYSA-N
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Description

Thiocyanic acid, [1-[(2-bromophenyl)methyl]-2-aziridinyl]methyl ester is a complex organic compound that features a thiocyanate group, a bromophenyl group, and an aziridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thiocyanic acid, [1-[(2-bromophenyl)methyl]-2-aziridinyl]methyl ester typically involves the reaction of thiocyanic acid with a suitable aziridine derivative. The reaction conditions often require a controlled environment with specific temperature and pH levels to ensure the desired product is obtained. Common reagents used in the synthesis include thiocyanic acid, aziridine derivatives, and bromophenyl compounds.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and precise control of reaction parameters. The process may include steps such as purification, crystallization, and drying to obtain the final product in a pure form.

Chemical Reactions Analysis

Types of Reactions

Thiocyanic acid, [1-[(2-bromophenyl)methyl]-2-aziridinyl]methyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can lead to the formation of simpler compounds or the removal of specific functional groups.

    Substitution: The bromophenyl group can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired outcome but generally involve controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of bromophenyl derivatives.

Scientific Research Applications

Thiocyanic acid, [1-[(2-bromophenyl)methyl]-2-aziridinyl]methyl ester has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which thiocyanic acid, [1-[(2-bromophenyl)methyl]-2-aziridinyl]methyl ester exerts its effects involves interactions with molecular targets such as enzymes and proteins. The compound’s structure allows it to bind to specific sites on these molecules, potentially inhibiting or modifying their activity. The pathways involved may include signal transduction, metabolic processes, and cellular responses.

Comparison with Similar Compounds

Similar Compounds

  • Thiocyanic acid, [1-[(2-chlorophenyl)methyl]-2-aziridinyl]methyl ester
  • Thiocyanic acid, [1-[(2-fluorophenyl)methyl]-2-aziridinyl]methyl ester
  • Thiocyanic acid, [1-[(2-iodophenyl)methyl]-2-aziridinyl]methyl ester

Uniqueness

Thiocyanic acid, [1-[(2-bromophenyl)methyl]-2-aziridinyl]methyl ester is unique due to the presence of the bromophenyl group, which imparts specific chemical properties such as reactivity and stability. This makes it distinct from other similar compounds that may have different halogen substituents.

Properties

CAS No.

832724-81-9

Molecular Formula

C11H11BrN2S

Molecular Weight

283.19 g/mol

IUPAC Name

[1-[(2-bromophenyl)methyl]aziridin-2-yl]methyl thiocyanate

InChI

InChI=1S/C11H11BrN2S/c12-11-4-2-1-3-9(11)5-14-6-10(14)7-15-8-13/h1-4,10H,5-7H2

InChI Key

UTKNXYKBUQIBAZ-UHFFFAOYSA-N

Canonical SMILES

C1C(N1CC2=CC=CC=C2Br)CSC#N

Origin of Product

United States

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